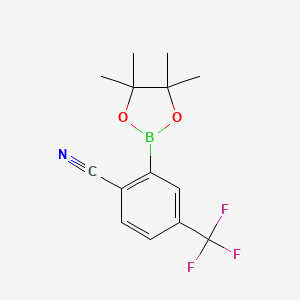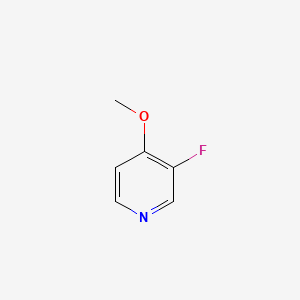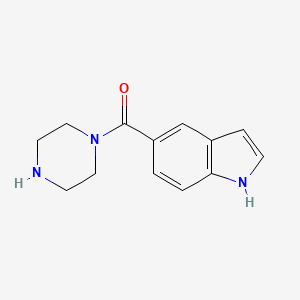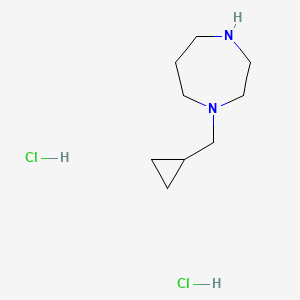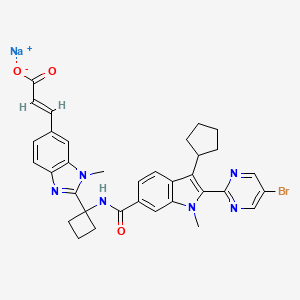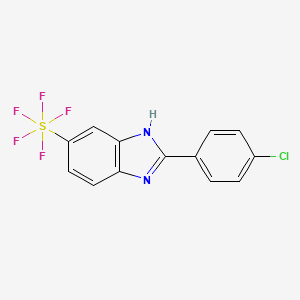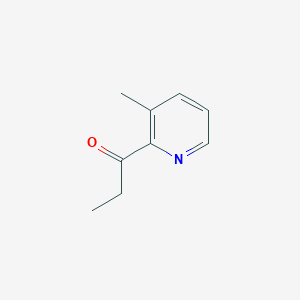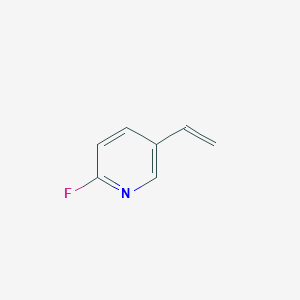
5-Ethenyl-2-fluoro-pyridine
Overview
Description
5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a chemical compound with the molecular formula C7H6FN . It has a molecular weight of 123.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 2nd position and an ethenyl group at the 5th position.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Fluorescent Sensors and Chemosensors
A study by Yang et al. (2013) designed a heteroatom-containing organic fluorophore that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This fluorophore acts as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors, suggesting potential applications in environmental monitoring and biochemical sensing Yang et al., 2013.
Electrochemical Synthesis
Fang et al. (2004) presented an electrochemical method for the fluorination of pyridine, leading to the synthesis of 4-fluoropyridine. This process highlights the utility of electrochemical approaches in the selective synthesis of fluorinated organic compounds, which are valuable in material science and medicinal chemistry Fang et al., 2004.
Polymer Solar Cells
Chen et al. (2017) developed alcohol-soluble conjugated polymers incorporating pyridine, used as cathode interfacial layers (CILs) in polymer solar cells (PSCs). These polymers significantly improve the power conversion efficiency of PSCs, demonstrating their promise for enhancing renewable energy technologies Chen et al., 2017.
Biological Probes
Louie et al. (2011) synthesized luminescent rhenium(I) polypyridine fluorous complexes, which serve as trifunctional biological probes. These complexes have applications in bioimaging and the study of cellular processes, offering tools for biomedical research Louie et al., 2011.
Luminescent Sensing of Metal Ions
Li et al. (2018) reported the post-synthetic modification of a two-dimensional metal-organic framework (MOF) that enables highly selective luminescent sensing of aluminum(III) ions. This MOF-based sensor has potential applications in environmental monitoring and the detection of metal ions in various contexts Li et al., 2018.
Safety and Hazards
The safety information for 5-Ethenyl-2-fluoro-pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
5-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQNQUSDPBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726204 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133879-66-9 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


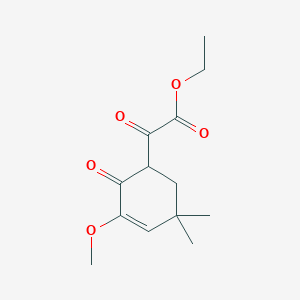

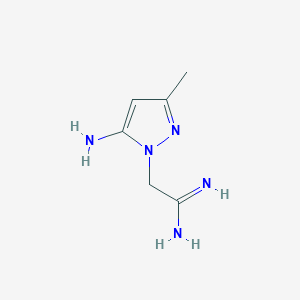
![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

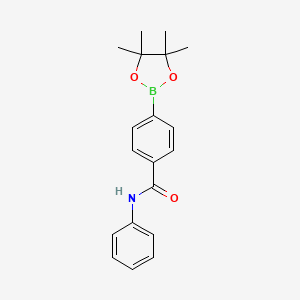
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
